molecular formula C15H15ClN2OS B2833816 4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898444-35-4

4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2833816
CAS RN: 898444-35-4
M. Wt: 306.81
InChI Key: XUWVATPWAXATIU-UHFFFAOYSA-N
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Description

The compound “4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one” is a derivative of tetrahydroquinazolin, which is a type of heterocyclic compound. The “4-chlorobenzyl” and “thio” groups suggest the presence of a chlorine atom and a sulfur atom in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it is used. The presence of the thio and chlorobenzyl groups could potentially make it reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorobenzyl group could potentially increase its lipophilicity .

Scientific Research Applications

Synthesis and Antimicrobial/Anticonvulsant Activities

A study by Rajasekaran et al. (2013) reports on the synthesis of novel derivatives of 2-thioxoquinazolin-4(3H)-ones, which include the compound of interest. These compounds were evaluated for antimicrobial and anticonvulsant activities, showing broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity in specific derivatives Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013.

Anticancer Potential

N. Sirisoma et al. (2009) discovered a derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibiting potent apoptosis induction and significant efficacy in cancer models, including high blood-brain barrier penetration. This underscores the compound's structural class's relevance in developing new anticancer agents N. Sirisoma et al., 2009.

Corrosion Inhibition

S. Saha et al. (2016) evaluated quinazolinone derivatives, including structures similar to the compound of interest, for their corrosion inhibition effectiveness on mild steel in acidic mediums. The study utilized density functional theory (DFT) and molecular dynamics (MD) simulations to understand the mechanism of corrosion inhibition, revealing these compounds' potential in protecting metals from corrosion S. Saha et al., 2016.

Dual Inhibitory Activity

Sandeep Kumar Marvadi et al. (2019) synthesized and evaluated novel dihydroquinoline-1,2,3-triazoles, demonstrating dual inhibition against Mycobacterium tuberculosis and influenza virus. This research highlights the therapeutic versatility of the quinazoline scaffold in addressing infectious diseases Sandeep Kumar Marvadi et al., 2019.

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given that other quinazolin derivatives have shown promise in this area . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity.

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-11-7-5-10(6-8-11)9-20-14-12-3-1-2-4-13(12)17-15(19)18-14/h5-8H,1-4,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWVATPWAXATIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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